molecular formula C18H18ClN3S B1669249 Clothiapine CAS No. 2058-52-8

Clothiapine

Cat. No. B1669249
CAS RN: 2058-52-8
M. Wt: 343.9 g/mol
InChI Key: KAAZGXDPUNNEFN-UHFFFAOYSA-N
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Description

Clothiapine, also known as “clotiapine”, is a first-generation antipsychotic dibenzothiazepine derivative . It is indicated for the management of schizophrenia and psychosis-related disorders, bipolar disorder, psychomotor agitation, and anxiety .


Molecular Structure Analysis

Clothiapine has the molecular formula C18H18ClN3S and a molecular weight of 343.874 . Its IUPAC Standard InChI is InChI=1S/C18H18ClN3S/c1-21-8-10-22 (11-9-21)18-14-12-13 (19)6-7-16 (14)23-17-5-3-2-4-15 (17)20-18/h2-7,12H,8-11H2,1H3 .


Physical And Chemical Properties Analysis

Clothiapine is a dibenzothiazepine neuroleptic with properties similar to those of the phenothiazines, such as chlorpromazine .

Scientific Research Applications

Psychotropic Drugs and Their Mechanisms

Psychotropic drugs, including benzodiazepines, play a significant role in modulating neurotransmitter activity to produce therapeutic effects. For example, some psychotropic agents show effects at the cellular proliferation level, indicating potential antitumoral properties (Nordenberg et al., 1999)[https://consensus.app/papers/effects-psychotropic-drugs-cell-proliferation-nordenberg/2d9d99100edc5f73b7fafdd7c4196fe8/?utm_source=chatgpt]. This suggests that certain psychotropic drugs, potentially including Clothiapine, could have broader applications in medical research, such as exploring their antitumoral potential.

Role in Anxiety Disorders

Benzodiazepines have been widely studied for their efficacy in treating anxiety disorders, with ongoing debates regarding their addiction potential versus their clinical usefulness (Ait-Daoud et al., 2017)[https://consensus.app/papers/review-alprazolam-misuse-withdrawal-aitdaoud/b96de56650c75ca38d4e021af85e90c0/?utm_source=chatgpt]. Research into these drugs' mechanisms, including their interaction with GABA receptors, provides a foundation for understanding how Clothiapine and similar drugs might be utilized in managing psychiatric disorders, emphasizing the importance of careful clinical prescription practices to mitigate risks of misuse and dependency.

Metabolic Effects of Psychotropic Medications

The metabolic effects of second-generation antipsychotics, including changes in glucose and lipid metabolism, have significant implications for patient management and highlight the importance of considering these effects in the clinical use of psychotropic medications (Newcomer, 2005)[https://consensus.app/papers/secondgeneration-atypical-antipsychotics-metabolic-newcomer/44e2e234e22e57968ee63af3365d2de8/?utm_source=chatgpt]. Understanding the metabolic profiles of drugs like Clothiapine could inform research and clinical strategies to minimize adverse metabolic impacts.

Insights from Traditional Plant Drugs and Herbal Medicine

Explorations into traditional plant drugs and herbal medicines offer valuable perspectives on the therapeutic potentials of natural compounds, some of which may act on similar pharmacological pathways as synthetic drugs like Clothiapine (Kong et al., 2003)[https://consensus.app/papers/advances-plant-drugs-orchids-kong/c79c31872890500ab085431936571a12/?utm_source=chatgpt]. This research avenue could illuminate novel applications of Clothiapine in treating various conditions, inspired by the mechanisms and effects of plant-based therapies.

Safety And Hazards

Clothiapine is toxic if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment .

properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZGXDPUNNEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022851
Record name Clothiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clothiapine

CAS RN

2058-52-8
Record name Clotiapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clothiapine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clothiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clothiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clotiapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOTHIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
897
Citations
P Toren, E Samuel, R Weizman, A Golomb… - Journal of the American …, 1995 - Elsevier
… in a patient receiving clothiapine treatment. In contrast to typical neuroleptics, which are mainly D2 dopamine receptor blockers, clothiapine antagonizes various neuroreceptors and is …
Number of citations: 42 www.sciencedirect.com
S Carpenter, M Berk, CE Adams, F Borgeat - African Journal of Psychiatry, 2003 - ajol.info
… Randomised clinical trials involving clothiapine for acute psychosis were … clothiapine with antipsychotics or lorazepam. We found no evidence to support or refute the use of clothiapine …
Number of citations: 3 www.ajol.info
A Velasco, MT Lérida, R Mayo, C Pérez-Accino… - … : The Vascular System, 1998 - Elsevier
A study has been made to know the effects of clozapine and clothiapine on the responses of rat isolated vas deferens to norepinephrine, dopamine and potassium, those of the rat …
Number of citations: 9 www.sciencedirect.com
A Pinelli, S Trivulzio… - Fundamental & clinical …, 1997 - Wiley Online Library
… physiological profiles by utilising clothiapine, which is capable of … Clothiapine was administered orally 0.7, 2 and 6 mg/kg 2 … by morphine, naloxone, clothiapine and combination of them. …
Number of citations: 9 onlinelibrary.wiley.com
G Seminara, V Trassari, N Prestifilippo… - Minerva …, 1993 - europepmc.org
The main objective of the pharmacotherapy of schizophrenia has been, and still is, to obtain optimal therapeutic efficacy, which is seconded by the aim to restrict as far as possible the …
Number of citations: 11 europepmc.org
G Romano, GD Bono - Journal of Forensic Sciences, 1994 - astm.org
… clothiapine, clomipramine and biperiden is reported. Clomipramine, its metabolite N-desmethylclomipramine and clothiapine … mg/L, respectively, and clothiapine from 0.50 to 2.15 mg/L. …
Number of citations: 12 www.astm.org
G Francobandiera, G Rondalli… - Human …, 1999 - Wiley Online Library
… on MEDLINE about clothiapine-induced pancreatitis. We would like to present the case of a patient who developed a drug-induced pancreatitis while she was treated with clothiapine, a …
Number of citations: 2 onlinelibrary.wiley.com
G Coppola, E Morelli, C Bravaccio, R Federico… - Brain and …, 2004 - Elsevier
Atypical antipsychotic agents, specifically those with a high hyposerotonergic activity such as clozapine and clothiapine, have been associated with de novo obsessive–compulsive …
Number of citations: 3 www.sciencedirect.com
M Sbit, L Dupont, O Dideberg, JF Liégeois… - … Section C: Crystal …, 1987 - scripts.iucr.org
… Les auteurs remercient la Soci&~ Wander qui leura fourni gracieusement la clothiapine et MM Vermeire pour l'&ude pr~liminaire et les mesures diffracto- m&riques, ainsi que le FNRS …
Number of citations: 5 scripts.iucr.org
U Subramaney, S Brook, M Berk - European Neuropsychopharmacology, 1997 - infona.pl
Objective: This study was undertaken to compare the efficacy of Lorazepam with Clothiapine in the behavioural control of acutely behaviourally disturbed patients who are on …
Number of citations: 2 www.infona.pl

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